
1-(Cyclopropylamino)pent-4-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylamino)pent-4-yn-2-one is an organic compound with the molecular formula C(_8)H(_11)NO It features a cyclopropylamino group attached to a pent-4-yn-2-one backbone, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Cyclopropylamino)pent-4-yn-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with pent-4-yn-2-one under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of pent-4-yn-2-one. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylamino)pent-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
1-(Cyclopropylamino)pent-4-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylamino)pent-4-yn-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylamino group can enhance binding affinity and specificity to the target, while the pent-4-yn-2-one moiety can participate in covalent interactions or serve as a reactive intermediate.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropylamino)but-3-yn-2-one: Similar structure but with a shorter carbon chain.
1-(Cyclopropylamino)hex-5-yn-2-one: Similar structure but with a longer carbon chain.
1-(Cyclopropylamino)pent-4-en-2-one: Similar structure but with a double bond instead of a triple bond.
Uniqueness
1-(Cyclopropylamino)pent-4-yn-2-one is unique due to the presence of both a cyclopropylamino group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-(cyclopropylamino)pent-4-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-8(10)6-9-7-4-5-7/h1,7,9H,3-6H2 |
Clave InChI |
OPKVYKNQUOEFHP-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(=O)CNC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



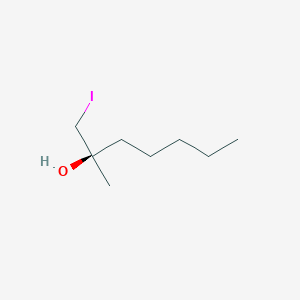
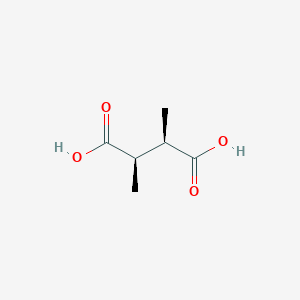
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
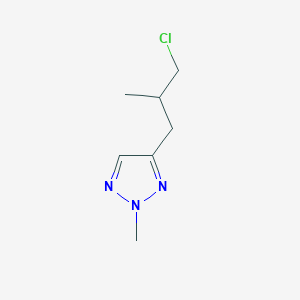
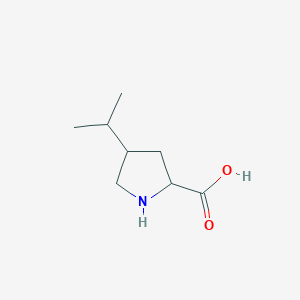
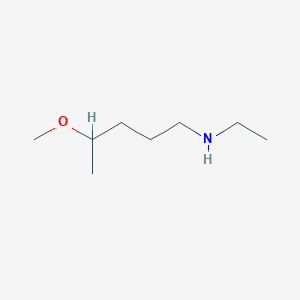
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
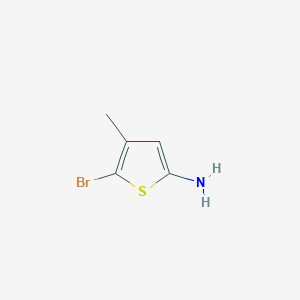

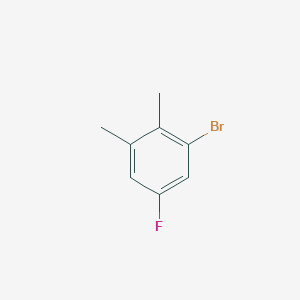

![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
